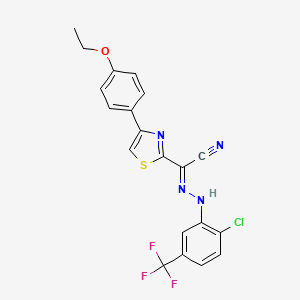

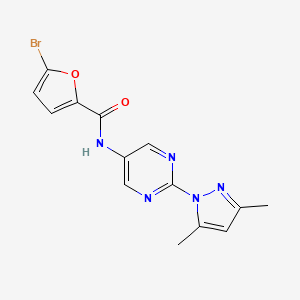

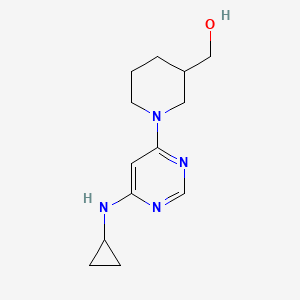

![molecular formula C18H19N5O4S B2555460 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895005-01-3](/img/structure/B2555460.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a derivative of N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide . This derivative is known for its superior hypoglycemic and hypolipidemic action, even at lower dosages compared to conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and cancer involving P53 gene deficiency .

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with an aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d][1,3]dioxole-type compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Heterocyclic compounds, including triazolopyrimidines and other related structures, are frequently synthesized for exploring their chemical properties and potential applications in medicinal chemistry. For example, novel methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation highlight the innovation in creating biologically significant compounds with efficient routes and high yields (Zheng et al., 2014). Similarly, the utility of pyrimidin-2-thione derivatives in generating new fused thiazolo[3,2-a]pyrimidines indicates the versatility of heterocyclic frameworks in synthesizing complex structures with potential biological activities (Mahmoud et al., 2008).

Biological Activities and Potential Applications

Heterocyclic compounds, including those similar to the query compound, exhibit a range of biological activities, making them potential candidates for pharmacological applications. For instance, the synthesis of pyridotriazolopyrimidines as antitumor agents showcases the potential of such compounds in cancer therapy. These compounds were evaluated for their anticancer activity against two cancer cell lines, revealing that some derivatives possess promising activity comparable to standard reference drugs (Abdallah et al., 2017). This emphasizes the importance of synthetic heterocycles in developing new therapeutic agents.

Zukünftige Richtungen

The future directions for the research and development of this compound could involve further exploration of its therapeutic potential in the treatment of metabolic syndrome disorders and certain types of cancer . Additionally, further studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-2-3-12-7-15(24)20-17-21-22-18(23(12)17)28-9-16(25)19-8-11-4-5-13-14(6-11)27-10-26-13/h4-7H,2-3,8-10H2,1H3,(H,19,25)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWIWWCCLSAEBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

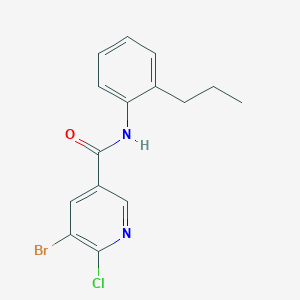

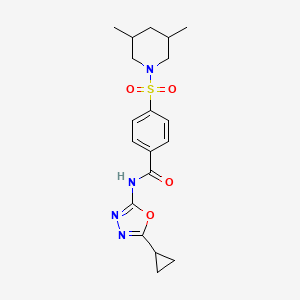

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

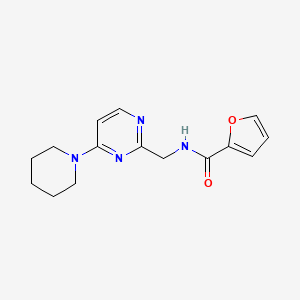

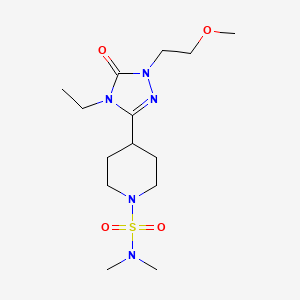

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)

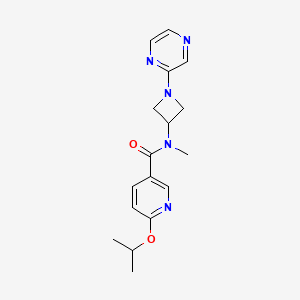

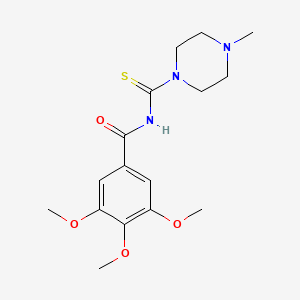

![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)